Acetil acid

描述

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar, which contains approximately 4-8% acetic acid by volume. Acetic acid is a simple carboxylic acid and is known for its distinctive sour taste and pungent smell. It is a crucial chemical reagent and industrial chemical, used primarily in the production of cellulose acetate for photographic film, polyvinyl acetate for wood glue, and synthetic fibers and fabrics .

准备方法

Synthetic Routes and Reaction Conditions: Acetic acid can be synthesized through several methods:

-

Carbonylation of Methanol: This is the most common industrial method, known as the Monsanto process. It involves the carbonylation of methanol in the presence of a rhodium-iodine catalyst. The reaction proceeds as follows:

- CH₃OH (methanol) + HI (hydrogen iodide) → CH₃I (methyl iodide) + H₂O

- CH₃I + CO (carbon monoxide) → CH₃COI (acetyl iodide)

- CH₃COI + H₂O → CH₃COOH (acetic acid) + HI .

-

Oxidation of Acetaldehyde: Acetaldehyde is oxidized in the presence of a metal catalyst such as cobalt, chromium, or manganese salts .

-

Oxidation of Ethanol: Ethanol is oxidized to acetic acid using oxygen in the presence of a palladium catalyst .

Industrial Production Methods:

Methanol Carbonylation: This method, developed by Monsanto, is the most widely used industrial process.

Oxidation Processes: Acetic acid can also be produced by the oxidation of acetaldehyde, ethanol, butane, and butene.

化学反应分析

Thermal Decomposition

Acetic acid decomposes at elevated temperatures (>440°C) via two primary pathways:

| Reaction Pathway | Products | Conditions |

|---|---|---|

| Methane + Carbon dioxide | >440°C, anaerobic | |

| Ketene + Water | >440°C |

Ketene (H₂C=C=O), a reactive intermediate, is critical in synthesizing acetic anhydride and pharmaceuticals.

Reactions with Metals

Acetic acid corrodes metals such as Mg, Zn, and Fe, forming acetate salts and hydrogen gas:

| Metal | Reaction | Products |

|---|---|---|

| Magnesium | Magnesium acetate + H₂ | |

| Calcium | Calcium acetate + H₂ |

Aluminum resists corrosion due to a passivating oxide layer .

Acid-Base Reactions with Alkalis and Carbonates

Acetic acid neutralizes bases and carbonates, forming acetate salts:

Esterification and Derivative Formation

Acetic acid reacts to form esters, acyl chlorides, and anhydrides:

Catalytic Carbonylation (Monsanto/Cativa Processes)

Industrial production relies on methanol carbonylation (≈65% global supply):

The Cativa (Ir-based) process reduces water usage and byproducts compared to the Rh-catalyzed Monsanto process .

Specialized Reactions and Analytical Tests

Acetic acid’s reactivity underpins its role in synthesizing polymers, pharmaceuticals, and solvents. Advances in CO₂ utilization highlight its evolving industrial relevance, merging sustainability with high-efficiency catalysis.

科学研究应用

Industrial Applications

Chemical Intermediary

Acetic acid serves as a critical chemical intermediary in the production of various compounds. The most significant application is in the synthesis of vinyl acetate monomer (VAM), which is essential for producing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These materials are prevalent in adhesives, paints, coatings, textiles, and films .

Table 1: Key Industrial Uses of Acetic Acid

| Application | Description |

|---|---|

| Vinyl Acetate Production | Used to produce PVA and PVOH for adhesives and coatings. |

| Acetic Anhydride Production | A reagent for synthesizing cellulose acetate used in textiles and photographic films. |

| Cleaning Products | Component in formulations for household and industrial cleaning agents. |

| Food Preservation | Acts as a preservative and flavoring agent in various food products like sauces and pickles. |

Food Industry

In the food sector, acetic acid is primarily utilized as a preservative and flavoring agent. Its sour taste enhances the flavor profile of foods such as dressings, pickles, and sauces. Additionally, it possesses antimicrobial properties that help inhibit spoilage organisms .

Case Study: Vinegar Production

Vinegar is produced through the fermentation of ethanol by acetic acid bacteria. The concentration of acetic acid in vinegar typically ranges from 4% to 20%, depending on the intended use .

Pharmaceutical Applications

Acetic acid plays a significant role in the pharmaceutical industry. It is used as a solvent for drug formulations and as a reagent in synthesizing active pharmaceutical ingredients (APIs). Its applications include:

- Antiseptic Properties : Acetic acid has been shown to possess antimicrobial effects against various pathogens. A study demonstrated its effectiveness at a concentration of 3% against problematic Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

- Anticancer Agent : Research indicates that acetic acid can induce cell death in gastric cancer cells, suggesting potential therapeutic applications in oncology .

Table 2: Pharmaceutical Uses of Acetic Acid

Textile Industry

In textiles, acetic acid is utilized for dyeing processes and as a pH regulator. It helps maintain optimal pH levels during dyeing, enhancing dye absorption . Additionally, it is involved in cleaning and degreasing fabrics.

Table 3: Textile Applications of Acetic Acid

Other Applications

Acetic acid is also employed in various other fields:

作用机制

Acetic acid exerts its effects through several mechanisms:

Antimicrobial Action: Acetic acid disrupts the cell membranes of bacteria and fungi, leading to cell death.

Metabolic Effects: Acetic acid can influence glucose and lipid metabolism by delaying gastric emptying, suppressing hepatic glucose production, and increasing glucose utilization.

相似化合物的比较

Acetic acid is similar to other carboxylic acids such as formic acid and propionic acid. it is unique in its widespread use and versatility:

Formic Acid (HCOOH): Formic acid is the simplest carboxylic acid and is used primarily in leather production and as a preservative.

Propionic Acid (C₂H₅COOH): Propionic acid is used as a preservative in food and feed and in the production of cellulose acetate and herbicides

Acetic acid stands out due to its extensive applications in various industries and its role as a fundamental chemical reagent.

生物活性

Acetic acid, a simple carboxylic acid with the chemical formula , is widely recognized for its biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of the biological activity of acetic acid, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Properties

Acetic acid exhibits significant antibacterial activity against a range of pathogens. Research indicates that it can effectively inhibit both planktonic growth and biofilm formation of various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration of acetic acid has been reported as follows:

| Bacterial Strain | MIC (% w/v) |

|---|---|

| Staphylococcus aureus | 0.16 - 0.31 |

| Pseudomonas aeruginosa | 0.16 - 0.31 |

| Escherichia coli | 0.16 - 0.31 |

| Enterococcus faecalis | 0.16 - 0.31 |

Acetic acid was shown to eradicate mature biofilms within three hours of exposure at concentrations as low as 0.31% . This property makes it a valuable agent in treating infections, particularly in burn patients where biofilm formation poses significant treatment challenges.

2. Effects on Cervical Dysplasia

Acetic acid is utilized in gynecological practices to enhance the visualization of dysplastic lesions during Pap smears. A study involving 100 patients revealed that the application of acetic acid altered Pap smear results in 41% of cases, highlighting its role in cervical cancer screening . The whitening effect produced by acetic acid helps in differentiating between normal and dysplastic tissues by accentuating the nuclear/cytoplasmic ratio.

Case Study: Pap Smear Alterations

- Population : 100 patients with previously detected dysplasia.

- Findings :

- Changes in Pap smear grades occurred post-acetic acid application.

- Notable transitions included:

- From PAP IVa to PAP IIID (improvement).

- From PAP IIID to PAP IVa (deterioration).

This study underscores the dual role of acetic acid as both a diagnostic aid and a potential confounding factor in cytological evaluations.

3. Respiratory Sensitization and Occupational Exposure

Acetic acid exposure has been linked to respiratory issues, particularly among workers in industries utilizing high concentrations of acetic acid (e.g., food processing). Epidemiological studies suggest correlations between exposure intensity and the incidence of reactive airways dysfunction syndrome (RADS) among workers .

Case Studies on Occupational Exposure

- Study : Female workers in mustard production exposed to vinegar vapors (40% acetic acid).

- Outcome : Increased incidence of occupational asthma symptoms.

These findings highlight the importance of safety measures when handling acetic acid in industrial settings.

4. Cytotoxicity and Therapeutic Applications

In addition to its antimicrobial properties, acetic acid has been evaluated for its cytotoxic effects on various cell lines, which is crucial for its application in cancer therapy.

Cytotoxicity Assays

- Acetic acid's cytotoxicity was assessed using multiple mammalian cell lines.

- The MTT assay remains a standard method for evaluating cell viability post-treatment with acetic acid.

5. Summary of Biological Activities

The diverse biological activities of acetic acid are summarized below:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against planktonic bacteria and biofilms at low concentrations |

| Diagnostic Tool | Enhances visualization of dysplastic lesions during cervical examinations |

| Respiratory Sensitization | Linked to asthma-like symptoms among workers exposed to high concentrations |

| Cytotoxicity | Evaluated for potential use in cancer therapies through cell viability assays |

属性

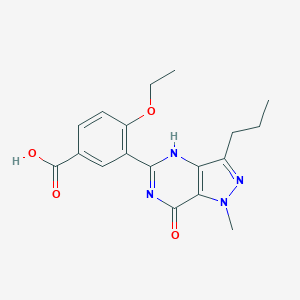

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNWDXYDLDBMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611629 | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-78-6 | |

| Record name | Acetil acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U6WC1H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。